3-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride
Overview
Description
“3-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride” is a synthetic compound that belongs to the class of cycloalkylamines. It has a CAS Number of 1219949-31-1 and a molecular weight of 283.84 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(2-(2-propylphenoxy)ethyl)piperidine hydrochloride . The InChI code is 1S/C16H25NO.ClH/c1-2-6-15-8-3-4-9-16(15)18-12-10-14-7-5-11-17-13-14;/h3-4,8-9,14,17H,2,5-7,10-13H2,1H3;1H .Physical and Chemical Properties Analysis
The compound has a molecular weight of 283.84 . More detailed physical and chemical properties were not found in the current search results.Scientific Research Applications
Cytotoxic and Anticancer Agents
A study revealed that compounds related to 3-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride, specifically a series of 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinol hydrochlorides, exhibited significant cytotoxicity against various cells, including murine P388 and L1210 cells and human tumors. These compounds represent a new class of cytotoxic agents (Dimmock et al., 1998).
Inhibitors of Acetylcholinesterase
A study focusing on 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine derivatives, which are structurally similar to this compound, demonstrated potent anti-acetylcholinesterase activity. This activity is critical for potential treatments of Alzheimer's disease (Sugimoto et al., 1992).
Anti-Inflammatory Compounds
Recent research indicates the development of benzimidazole piperidine derivatives, closely related to this compound, that exhibit anti-inflammatory properties. These compounds are being investigated for their potential as non-steroidal anti-inflammatory drugs (NSAIDs) with minimal adverse effects (Burayk et al., 2022).
Potential for Treating Neurological Disorders
A novel series of molecules based on a piperidine template showed varying degrees of affinity for dopamine, serotonin, and norepinephrine transporters, indicating potential for treating various neurological disorders, including drug abuse, depression, and attention deficit hyperactivity disorder (Kharkar et al., 2009).
Antidepressant Activity
The synthesis of 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives and their screening as potential antidepressant agents showed biological activity comparable to established antidepressant drugs. This research suggests the potential of similar compounds, including this compound, in treating depression (Balsamo et al., 1987).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-[2-(2-propylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-2-6-15-8-3-4-9-16(15)18-12-10-14-7-5-11-17-13-14;/h3-4,8-9,14,17H,2,5-7,10-13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUYBUIPVZFCSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1OCCC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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